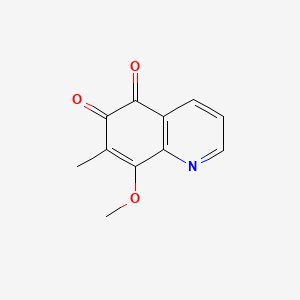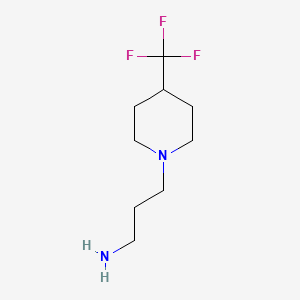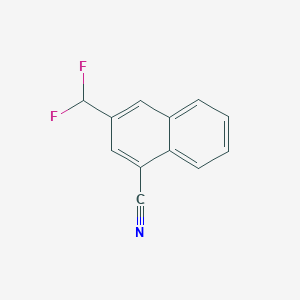![molecular formula C7H4N4O4 B11894554 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[3,2-d]pyrimidine precursor, followed by carboxylation. The nitration step often requires the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbon monoxide in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its derivatives are investigated for their interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: This compound lacks the nitro group at the 7-position, making it less reactive in redox reactions.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid:
Uniqueness: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrolo[3,2-d]pyrimidine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C7H4N4O4 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
Clé InChI |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


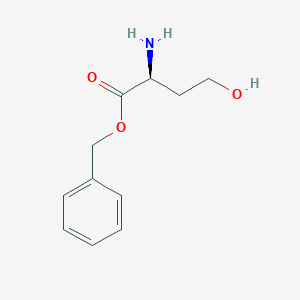


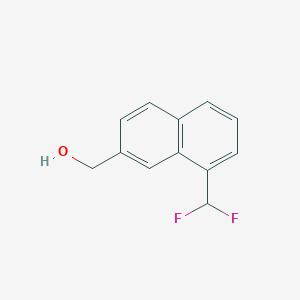
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)


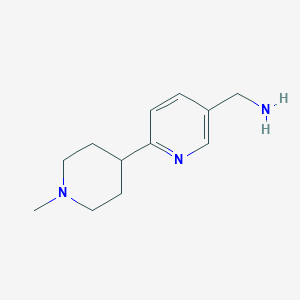
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)


